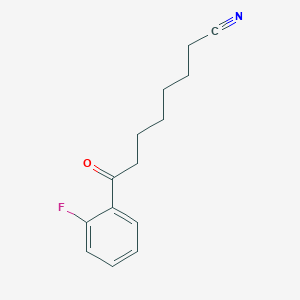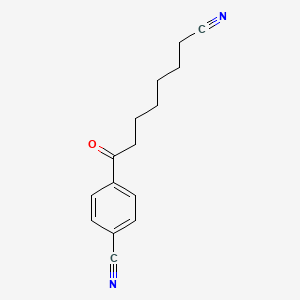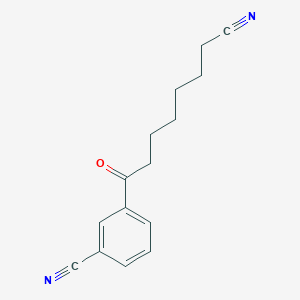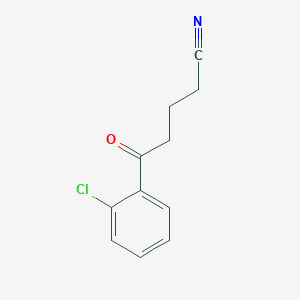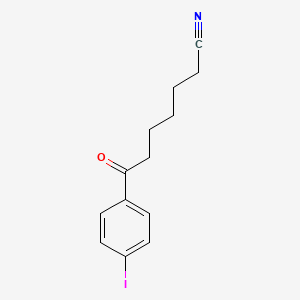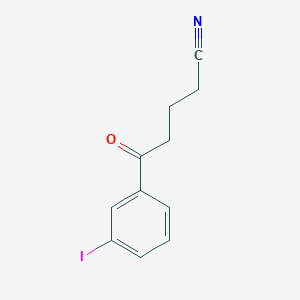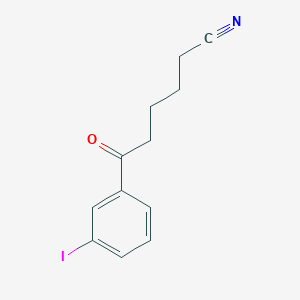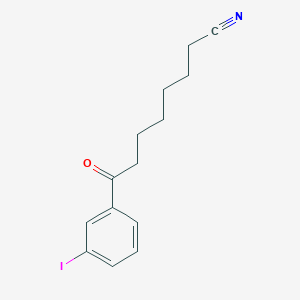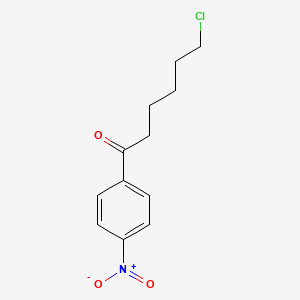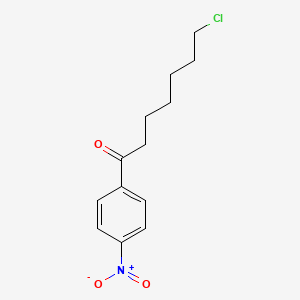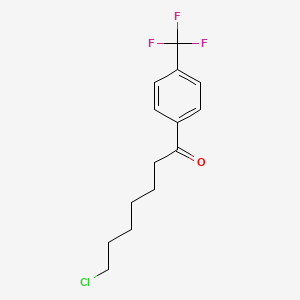![molecular formula C9H16N2O B1324301 3,9-Diazaspiro[5.5]undecan-2-one CAS No. 867006-20-0](/img/structure/B1324301.png)
3,9-Diazaspiro[5.5]undecan-2-one
Übersicht
Beschreibung
3,9-Diazaspiro[5.5]undecan-2-one is a heterocyclic organic compound . It has a molecular weight of 170.21 . The IUPAC name for this compound is 1-oxa-3,9-diazaspiro[5.5]undecan-2-one .
Synthesis Analysis
The synthesis of this compound involves various strategies. One approach involves the Michael addition of a lithium enolate . Another approach involves the replacement of the cyclic carbamate in the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H14N2O2/c11-7-10-6-3-8(12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 175-176 degrees Celsius .Wissenschaftliche Forschungsanwendungen
CCR8 Antagonists
3,9-Diazaspiro[5.5]undecan-2-one derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases. Their application in asthma, chronic obstructive pulmonary disease, and rhinitis has been emphasized (Norman, 2007).
Potent CCR5 Antagonists
Another research area involves these compounds as potent CCR5 antagonists. A study showcased the synthesis, SAR, and antiviral activities of 3,9-diazaspiro[5.5]undecane derivatives, highlighting one compound with an attractive combination of antiviral potency and pharmacokinetic profile (Yang et al., 2009).
Bioactivity and Synthesis
1,9-Diazaspiro[5.5]undecanes, including those fused with arenes/heteroarenes or containing a carbonyl group at position 2, are explored for their potential in treating obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Activity
Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones revealed their potential as antihypertensive agents. A particular compound demonstrated activity predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Spirocyclization Synthesis
The construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of 4-substituted pyridines was explored. This synthesis process is significant in the development of these compounds (Parameswarappa & Pigge, 2011).
Glycoprotein IIb-IIIa Antagonists
Novel glycoprotein IIb-IIla antagonists containing the 3,9-diazaspiro[5.5]undecane nucleus have been synthesized, demonstrating their utility as potent platelet aggregation inhibitors (Smyth et al., 2001).
Synthesis Diversification
The divergent synthesis of 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, including an asymmetric synthesis, has been achieved, introducing various substituents at crucial positions, indicating the versatility of these compounds in drug development (Yang et al., 2008).
Soluble Epoxide Hydrolase Inhibitors
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent soluble epoxide hydrolase inhibitors. These compounds demonstrated oral activity as potential agents for treating chronic kidney diseases (Kato et al., 2014).
Spirocycle Synthesis
The synthesis of 3,9-diazaspiro[5.5]undecanes from dianhydrides or N-methyl-4-piperidone, yielding both symmetrical and unsymmetrical derivatives, has been successfully achieved (Rice, Grogan, & Freed, 1964).
Microwave-Assisted Solid-Phase Synthesis
The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes, utilizing α-methyl benzyl carbamate resin linker, demonstrated a novel and efficient synthetic route for these compounds (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
GABAAR Antagonists with Immunomodulatory Effect
The 3,9-diazaspiro[5.5]undecane-based compounds were found to be potent competitive GABAAR antagonists with low cellular membrane permeability. They offer a platform to explore immunomodulatory potential for this class of compounds (Bavo et al., 2021).
Photophysical Studies and TDDFT Calculations
Studies on diazaspiro compounds involving photophysical behaviors, solvatochromic analysis, and TDDFT calculations have provided insights into the solvent effect on their spectral properties (Aggarwal & Khurana, 2015).
Catalyst-Free Synthesis of Spiro Heterocycles
An efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction was developed, showcasing the versatility and efficiency of synthesizing diazaspiro[5.5]undecane derivatives (Aggarwal, Vij, & Khurana, 2014).
Natural Product-Inspired Drug Discovery Scaffolds
Inspired by bioactive natural products, novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane, were designed and synthesized for potential use in drug discovery (Jenkins et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Future research on 3,9-Diazaspiro[5.5]undecan-2-one could focus on its potential therapeutic applications. For instance, it has been suggested that these compounds could be used for the treatment of obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders . Furthermore, patents have been filed for 5-aryl-3,9-diazaspiro[5.5]undecan-2-one compounds, indicating potential future directions in drug development .
Wirkmechanismus
Target of Action
The primary targets of 3,9-Diazaspiro[5.5]undecan-2-one are the γ-aminobutyric acid type A receptor (GABAAR) and METTL3 . GABAAR is a major inhibitory neurotransmitter receptor in the central nervous system, while METTL3 is a key player in the m6A regulation machinery, which is involved in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
This compound acts as a competitive antagonist at the GABAAR . This means it competes with the natural ligand, GABA, for the same binding site, thereby inhibiting the receptor’s function. As for METTL3, the compound inhibits its activity, leading to a decrease in m6A levels in polyadenylated RNA .
Biochemical Pathways
The antagonistic action of this compound on GABAAR can affect various biochemical pathways related to neurotransmission . Inhibition of METTL3 disrupts the m6A regulation machinery, affecting gene expression regulation processes such as splicing, translation, stability, and degradation .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by low cellular membrane permeability
Result of Action
The antagonistic action of this compound on GABAAR can potentially modulate neuronal excitability and neurotransmission . The inhibition of METTL3 can lead to a reduction in the m6A/A level of polyadenylated RNA in certain cell lines, which may have implications in various diseases including cancer and diabetes .
Eigenschaften
IUPAC Name |
3,9-diazaspiro[5.5]undecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-7-9(3-6-11-8)1-4-10-5-2-9/h10H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNSRPALMNQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629280 | |
| Record name | 3,9-Diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867006-20-0 | |
| Record name | 3,9-Diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




